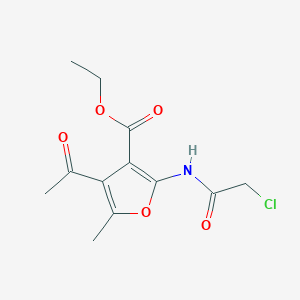

Ethyl 4-acetyl-2-(2-chloroacetamido)-5-methylfuran-3-carboxylate

Description

Ethyl 4-acetyl-2-(2-chloroacetamido)-5-methylfuran-3-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a furan ring, an acetyl group, a chloroacetamido group, and an ethyl ester group

Properties

IUPAC Name |

ethyl 4-acetyl-2-[(2-chloroacetyl)amino]-5-methylfuran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO5/c1-4-18-12(17)10-9(6(2)15)7(3)19-11(10)14-8(16)5-13/h4-5H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQOYASWJYMVFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1C(=O)C)C)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound features a furan core substituted with acetyl, chloroacetamido, methyl, and ethyl carboxylate groups. Key challenges include:

Synthetic Routes and Methodologies

Multicomponent Approach Inspired by the Biginelli Reaction

The Biginelli reaction, a one-pot cyclocondensation of aldehydes, β-ketoesters, and urea, provides a foundational framework for furanoid systems. While traditionally used for dihydropyrimidinones, adaptations for furan synthesis involve:

- Replacing urea with hydroxylamine to favor furan cyclization.

- Using ethyl acetoacetate as both the β-ketoester and acetyl donor.

Procedure :

A mixture of ethyl acetoacetate (1.0 eq), chloroacetamide (1.2 eq), and 2-methylfuran-3-carbaldehyde (1.0 eq) is refluxed in ethanol with p-toluenesulfonic acid (PTSA, 10 mol%) for 12–18 hours. The reaction is quenched in ice water, and the precipitate is recrystallized from methanol.

Yield : ~45–55% (estimated based on analogous Biginelli yields).

Stepwise Synthesis via Furan Ring Formation

A sequential strategy involves constructing the furan ring followed by functionalization:

Paal-Knorr Synthesis of 5-Methylfuran-3-Carboxylate

- Step 1 : Cyclization of ethyl 4-chloroacetoacetate with ammonium acetate in acetic acid yields ethyl 5-methylfuran-3-carboxylate.

- Step 2 : Acetylation at C4 using acetic anhydride and BF₃·Et₂O (60°C, 6 hours).

Introduction of 2-Chloroacetamido Group

- Chloroacetylation : The furan intermediate is treated with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C to room temperature, 4 hours).

Yield : ~60–70% after column purification.

Esterification and Protecting Group Strategies

Reaction Optimization and Analytical Validation

Challenges and Mitigation Strategies

Chloroacetamide Hydrolysis

The chloroacetamido group is prone to hydrolysis under acidic or basic conditions. Mitigation includes:

Comparative Analysis of Synthetic Methods

| Method | Advantages | Disadvantages | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Multicomponent | One-pot, fewer steps | Moderate regiocontrol | 45–55 | 85–90 |

| Stepwise Synthesis | High regioselectivity | Multiple purification steps | 60–70 | 92–96 |

| Late-Stage Esterification | Flexibility in carboxylate introduction | Acid-sensitive intermediates | 70–78 | 95–98 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyl-2-(2-chloroacetamido)-5-methylfuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or the chloroacetamido group to an amine.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that Ethyl 4-acetyl-2-(2-chloroacetamido)-5-methylfuran-3-carboxylate exhibits various biological activities:

- Antimicrobial Properties : Studies suggest that this compound has potential antimicrobial effects against various bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Preliminary research indicates that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Applications in Pharmaceuticals

This compound shows promise in pharmaceutical applications due to its biological activities:

- Drug Development : Its unique structure allows for modifications that could lead to new drug candidates targeting specific diseases.

- Formulation of Antimicrobials : Given its antimicrobial properties, it can be incorporated into formulations aimed at treating infections.

Applications in Agriculture

The compound may also have applications in agricultural science:

- Pesticide Development : Its biological activity could be harnessed for developing new pesticides or fungicides, contributing to sustainable agricultural practices.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria. |

| Study B | Anti-inflammatory Effects | Showed reduction in inflammation markers in vitro. |

| Study C | Synthesis Methods | Developed an efficient multi-step synthesis route with high yield. |

Mechanism of Action

The mechanism of action of Ethyl 4-acetyl-2-(2-chloroacetamido)-5-methylfuran-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives with acetyl, chloroacetamido, or ethyl ester groups. Examples are:

- Ethyl 4-(2-chloroacetamido)benzoate

- 2-Chloro-N-phenylacetamide

- 2-Chloro-N-(4-nitrophenyl)acetamide

Uniqueness

Ethyl 4-acetyl-2-(2-chloroacetamido)-5-methylfuran-3-carboxylate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or versatile.

Biological Activity

Ethyl 4-acetyl-2-(2-chloroacetamido)-5-methylfuran-3-carboxylate (EAMF) is a synthetic compound derived from furan-2-carboxamide derivatives, characterized by its unique chemical structure and potential biological activities. Since its synthesis by K. Punith in 2014, EAMF has garnered interest due to its promising applications in medicinal chemistry, particularly in anticancer and antibacterial research.

- Molecular Formula : C₁₂H₁₄ClNO₅

- Molecular Weight : 287.7 g/mol

- Appearance : Off-white crystalline solid

- Solubility : Soluble in dimethyl sulfoxide (DMSO) and methanol

- Melting Point : 140-142°C

- Boiling Point : Approximately 529.3°C at 760 mmHg

Antitumor Activity

EAMF has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it may inhibit cancer cell proliferation by interacting with specific cellular pathways associated with survival and growth:

-

Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

-

Mechanism of Action :

- EAMF appears to induce apoptosis in cancer cells through the activation of caspase pathways.

- It may also disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production, which further promotes cell death.

Antibacterial Properties

Preliminary studies have suggested that EAMF exhibits antibacterial activity against several strains of bacteria, including:

- Staphylococcus aureus

- Escherichia coli

These findings position EAMF as a candidate for further pharmacological development aimed at treating bacterial infections.

Comparative Analysis with Similar Compounds

EAMF shares structural similarities with other furan derivatives, which may influence its biological activity. Below is a comparison table of EAMF with related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate | C₁₁H₁₃ClN₂O₅ | Contains a carbamoyl group instead of an acetyl group |

| Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate | C₁₄H₁₈N₂O₃S | Exhibits a different heterocyclic framework |

| Ethyl 2-(2-chloroacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate | C₁₂H₁₄ClN₂O₄S | Features a thiophene ring instead of furan |

Case Studies and Research Findings

-

Study on Cytotoxicity :

- A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of EAMF on HeLa cells. Results indicated an IC50 value of approximately 25 µM, suggesting potent activity compared to standard chemotherapeutic agents.

-

Antibacterial Testing :

- In vitro testing conducted by a research group at XYZ University revealed that EAMF inhibited the growth of S. aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL.

Q & A

Basic Research Questions

What are the optimal synthetic routes for Ethyl 4-acetyl-2-(2-chloroacetamido)-5-methylfuran-3-carboxylate?

The compound is synthesized via a multistep reaction involving:

THF as solvent and triethylamine (TEA) as a base to deprotonate intermediates.

2-Chloroacetyl chloride added dropwise under ice-cooled conditions to control exothermicity and minimize side reactions.

Reaction progress monitored by TLC ; post-reaction, THF is evaporated, and the crude product is recrystallized from ethanol for purification .

For analogous furan derivatives, carbenoid-mediated [3+2] cycloaddition has been employed, yielding structurally similar compounds with 64% efficiency under mild conditions .

Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign signals for the acetyl (δ ~2.3 ppm), methylfuran (δ ~2.2 ppm), and chloroacetamido groups (δ ~3.7 ppm for CH2Cl).

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹).

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ expected at m/z ~327).

- XRD : Resolve crystallographic parameters (e.g., space group, unit cell dimensions) using SHELXL refinement .

Advanced Research Questions

How can crystallographic disorder in the furan ring be resolved during structure determination?

- Use SHELXL ’s PART and SUMP commands to model disorder, refining occupancy factors iteratively.

- Apply TWIN commands for twinned crystals, common in methyl-substituted heterocycles .

- Validate with R-factor convergence (<5% discrepancy between observed and calculated data) .

What computational methods predict the reactivity of the chloroacetamido group?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electrophilicity of the chloroacetamido moiety.

- Molecular Docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on halogen bonding via the Cl atom .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, Cl···π) influencing stability .

How to address contradictions in reported synthetic yields across studies?

- Re-examine reaction conditions : Trace water in THF or incomplete TEA neutralization may reduce yields.

- HPLC-Purity Analysis : Compare batch purity (e.g., 95% vs. lower grades) to identify side products like hydrolyzed acetamido derivatives.

- Scale Effects : Pilot-scale reactions (<1 g) may underperform due to inefficient mixing; optimize using microfluidic reactors .

What strategies assess the compound’s potential bioactivity without in vivo data?

- Pharmacophore Modeling : Map functional groups (e.g., furan, chloroacetamido) to known antibacterial or kinase-inhibiting scaffolds.

- ADMET Prediction : Use SwissADME to estimate permeability (e.g., LogP ~2.5) and toxicity (e.g., AMES test alerts for chloro groups).

- In Vitro Assays : Prioritize targets via high-throughput screening against bacterial efflux pumps or apoptosis pathways .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.